Oleoyl-D-lysine sodium is a bioactive compound that serves as a selective inhibitor of glycine transporter 2a (GlyT2a), which plays a crucial role in neurotransmission and pain modulation. This compound is derived from oleic acid and the amino acid D-lysine, making it an important subject of study in pharmacology and medicinal chemistry. Its ability to selectively inhibit GlyT2a over GlyT1b positions it as a potential therapeutic agent for conditions such as neuropathic pain, where modulation of glycine transport can be beneficial.
Oleoyl-D-lysine sodium is classified as an acylated amino acid, specifically an N-acyl amino acid. It is synthesized from oleic acid, a monounsaturated fatty acid, and D-lysine, an essential amino acid. The sodium salt form is commonly used in research settings due to its enhanced solubility and stability in biological assays.
The synthesis of oleoyl-D-lysine involves several key steps:
The synthesis typically yields high purity products, with good yields reported in various studies. For example, one method achieved over 90% yield following purification steps .
Oleoyl-D-lysine has a distinct molecular structure characterized by:
The structural integrity of oleoyl-D-lysine is critical for its biological activity, particularly its interaction with glycine transporters.
Oleoyl-D-lysine participates in several chemical reactions relevant to its function:
The mechanism by which oleoyl-D-lysine exerts its inhibitory effects on GlyT2a involves:
Relevant analyses show that oleoyl-D-lysine maintains structural integrity under various experimental conditions .
Oleoyl-D-lysine has several scientific applications:
Glycine Transporter 2 (GlyT2/SLC6A5) is a presynaptic sodium- and chloride-dependent neurotransmitter transporter essential for inhibitory glycinergic neurotransmission in the spinal cord and brainstem. Unlike the astrocyte-localized GlyT1, GlyT2 is exclusively expressed in presynaptic neurons where it recycles glycine into nerve terminals to maintain vesicular glycine concentrations necessary for synaptic transmission [4]. This functional specialization makes GlyT2 a critical regulator of pain processing:
Table 1: Key Functional Differences Between GlyT1 and GlyT2
Feature | GlyT2 (SLC6A5) | GlyT1 (SLC6A9) |
---|---|---|
Localization | Presynaptic neurons | Astrocytes, glutamatergic neurons |
Role | Glycine recycling for synaptic vesicles | Synaptic glycine clearance |
Pain Relevance | Restores lost inhibition in neuropathic pain | Modulates NMDA receptor co-activation |
Knockout Phenotype | Lethal spasticity, respiratory failure | Hypertonia, respiratory deficits |
Inhibitor Sensitivity | Sensitive to oleoyl-D-lysine | Insensitive to oleoyl-D-lysine |
Bioactive N-acyl amino acids represent a novel class of membrane protein modulators that target allosteric sites without disrupting bilayer integrity. Their mechanism diverges from conventional orthosteric inhibitors:
Table 2: Impact of Structural Features on GlyT2 Inhibition by Bioactive Lipids
Structural Feature | Effect on Potency | Molecular Basis |
---|---|---|
C18 Tail (vs. C14) | ↑ 20–30-fold (IC₅₀: 48 nM vs. 1,380 nM) | Enhanced hydrophobic burial in TM5-TM8 cleft |
ω9 Double Bond Position | ↑ 10-fold vs. ω5 | Optimal proximity to TM5 for CH-π interactions |
L-Head Group (General) | ↑ 2–5-fold for Trp/Leu derivatives | Improved hydrogen bonding with EL4 residues |
D-Lysine Head Group | Retains potency (IC₅₀: 48.3 nM) | Salt bridges with R531 stabilize binding |
Oleoyl-D-lysine sodium (C₂₄H₄₆N₂O₃·Na) is a synthetic N-acyl amino acid featuring an oleic acid tail (C18:1 ω9) conjugated to D-lysine via an amide bond. Its sodium salt formulation enhances solubility for in vivo administration [6] [7]. Key characteristics include:
Computational modeling reveals that D-lysine’s stereochemistry permits shallower binding than L-lysine analogs, shifting Y550 interactions below the double bond. This maintains sufficient inhibition while conferring metabolic stability and blood-brain barrier permeability—properties critical for chronic pain therapeutics [1] [3].
Table 3: Key Pharmacological Properties of Oleoyl-D-lysine Sodium
Property | Oleoyl-D-lysine Sodium | Notes |
---|---|---|
Molecular Weight | 432.62 g/mol (sodium salt) | CAS: 2240164-55-8 |
GlyT2 IC₅₀ | 48.3 nM (95% CI: 37.3–85.6 nM) | Non-competitive, allosteric |
GlyT1 Activity | >3 μM (no inhibition) | Due to S479 in binding site (vs. G319 in GlyT1) |
In Vivo Efficacy | ED₉₀ = 30 mg/kg (neuropathic pain) | Peak effect at 30–60 min post-i.p. |
Metabolic Stability | Resistant to hydrolysis | D-stereochemistry reduces enzymatic degradation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1